molecular formula C14H10O4 B14913131 4-formylphenyl (2E)-3-(furan-2-yl)prop-2-enoate

4-formylphenyl (2E)-3-(furan-2-yl)prop-2-enoate

Cat. No.: B14913131
M. Wt: 242.23 g/mol
InChI Key: AABPJHPEHNKSKC-BQYQJAHWSA-N
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Description

4-Formylphenyl 3-(furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring attached to an acrylic ester, which is further substituted with a formyl group on the phenyl ring. The presence of both furan and phenyl groups in its structure makes it an interesting molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 3-(furan-2-yl)acrylate typically involves the following steps:

    Suzuki-Miyaura Cross-Coupling Reaction: This reaction is commonly used to form the carbon-carbon bond between the furan ring and the phenyl ring.

    Esterification: The acrylic acid derivative is esterified with the phenyl compound to form the final product.

Industrial Production Methods

Industrial production of 4-Formylphenyl 3-(furan-2-yl)acrylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 3-(furan-2-yl)acrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: 4-Formylphenyl 3-(furan-2-yl)acrylic acid.

    Reduction: 4-Hydroxymethylphenyl 3-(furan-2-yl)acrylate.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formylphenyl 3-(furan-2-yl)acrylate is unique due to the presence of both a formyl group and an acrylic ester in its structure. This combination provides distinct reactivity and potential for various applications compared to other furan derivatives.

Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

(4-formylphenyl) (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C14H10O4/c15-10-11-3-5-13(6-4-11)18-14(16)8-7-12-2-1-9-17-12/h1-10H/b8-7+

InChI Key

AABPJHPEHNKSKC-BQYQJAHWSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)OC2=CC=C(C=C2)C=O

Canonical SMILES

C1=COC(=C1)C=CC(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

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